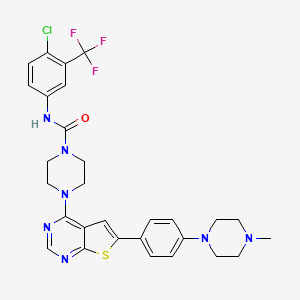![molecular formula C19H11N7 B10823862 4-[6-[2-(4-Ethynylpyrimidin-2-yl)ethynyl]benzimidazol-1-yl]pyrimidin-2-amine](/img/structure/B10823862.png)
4-[6-[2-(4-Ethynylpyrimidin-2-yl)ethynyl]benzimidazol-1-yl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 18, identified by the PubMed ID 34212719, is a synthetic organic molecule known for its potent inhibitory effects on NF-κB-inducing kinase (NIK; MAP3K14). This kinase plays a crucial role in the noncanonical NF-κB pathway, which is involved in various cellular processes, including inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound 18 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Pyrimidine ring construction: The pyrimidine ring is synthesized through a series of reactions involving nucleophilic substitution and cyclization.
Industrial Production Methods
Industrial production of compound 18 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Compound 18 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various alcohols and amines .
Scientific Research Applications
Compound 18 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of NIK and its effects on the NF-κB pathway.
Biology: Researchers use it to investigate the role of NIK in cellular processes such as inflammation and immune response.
Medicine: Compound 18 is explored for its potential therapeutic applications in diseases where the NF-κB pathway is dysregulated, such as cancer and autoimmune disorders.
Industry: It may be used in the development of new drugs targeting the NF-κB pathway.
Mechanism of Action
Compound 18 exerts its effects by irreversibly binding to the cysteine residue (Cys444) within the active site of NIK. This binding inhibits the kinase activity of NIK, thereby blocking the noncanonical NF-κB signaling pathway. The inhibition of this pathway can lead to reduced inflammation and altered immune responses .
Comparison with Similar Compounds
Similar Compounds
Compound 31: Another inhibitor of NIK, but with different binding characteristics and potency.
AMG28: A less potent inhibitor compared to compound 18, with different pharmacokinetic properties.
Uniqueness
Compound 18 is unique due to its high potency and irreversible binding mechanism, which distinguishes it from other NIK inhibitors. Its ability to covalently modify the active site of NIK makes it a valuable tool for studying the noncanonical NF-κB pathway and its role in various diseases .
Properties
Molecular Formula |
C19H11N7 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
4-[6-[2-(4-ethynylpyrimidin-2-yl)ethynyl]benzimidazol-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C19H11N7/c1-2-14-7-9-21-17(24-14)6-4-13-3-5-15-16(11-13)26(12-23-15)18-8-10-22-19(20)25-18/h1,3,5,7-12H,(H2,20,22,25) |
InChI Key |
WHGGGFMSJFAYSV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC(=NC=C1)C#CC2=CC3=C(C=C2)N=CN3C4=NC(=NC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R)-4-phenyl-1-[[(2R)-2-(pyrazine-2-carbonylamino)pentanoyl]amino]butyl]boronic acid](/img/structure/B10823789.png)

![(1S,3aS,5aR,5bR,9R,11aR,11bR,13aR,13bR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10823800.png)






![Benzyl N-[(2S)-3-{[2-(acetylsulfanyl)ethoxy][(R)-amino(phenyl)methyl]phosphoryl}-2-(4-biphenylylmethyl)propanoyl]-L-alaninate](/img/structure/B10823849.png)


![5-[3-(3-chloro-5-{[4-(trifluoromethyl)-1,3-thiazol-5-yl]methoxy}phenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B10823860.png)
